

URMC-099: A Cross-Validated Neuroprotective Agent in Diverse Disease Models

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: URMC-099

Cat. No.: B612249

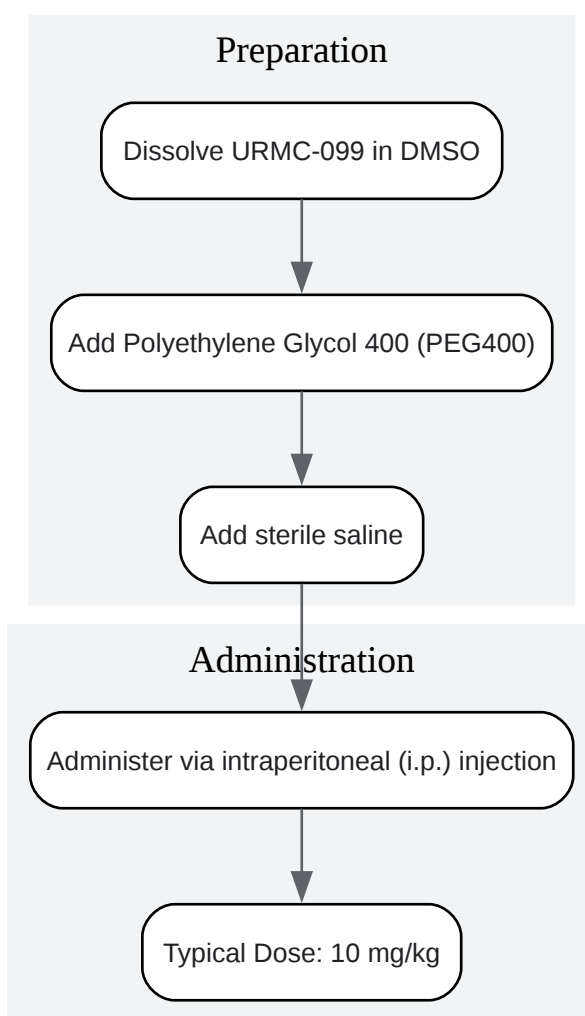
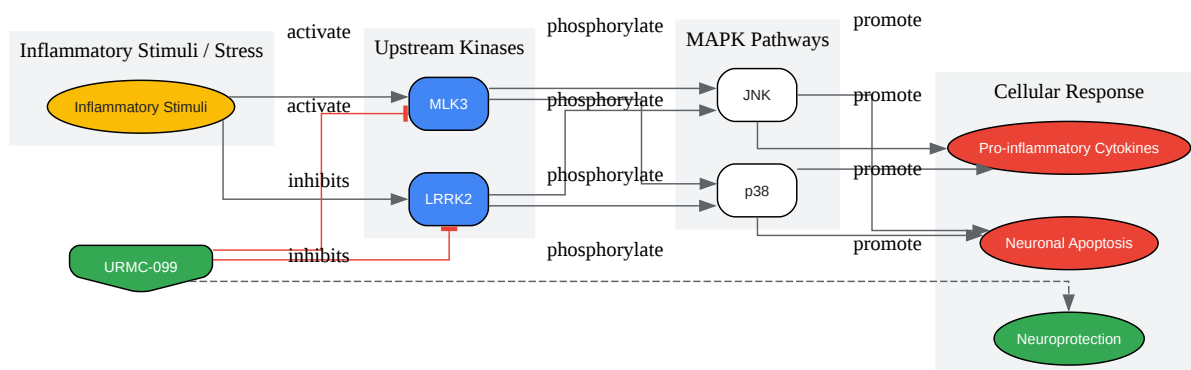
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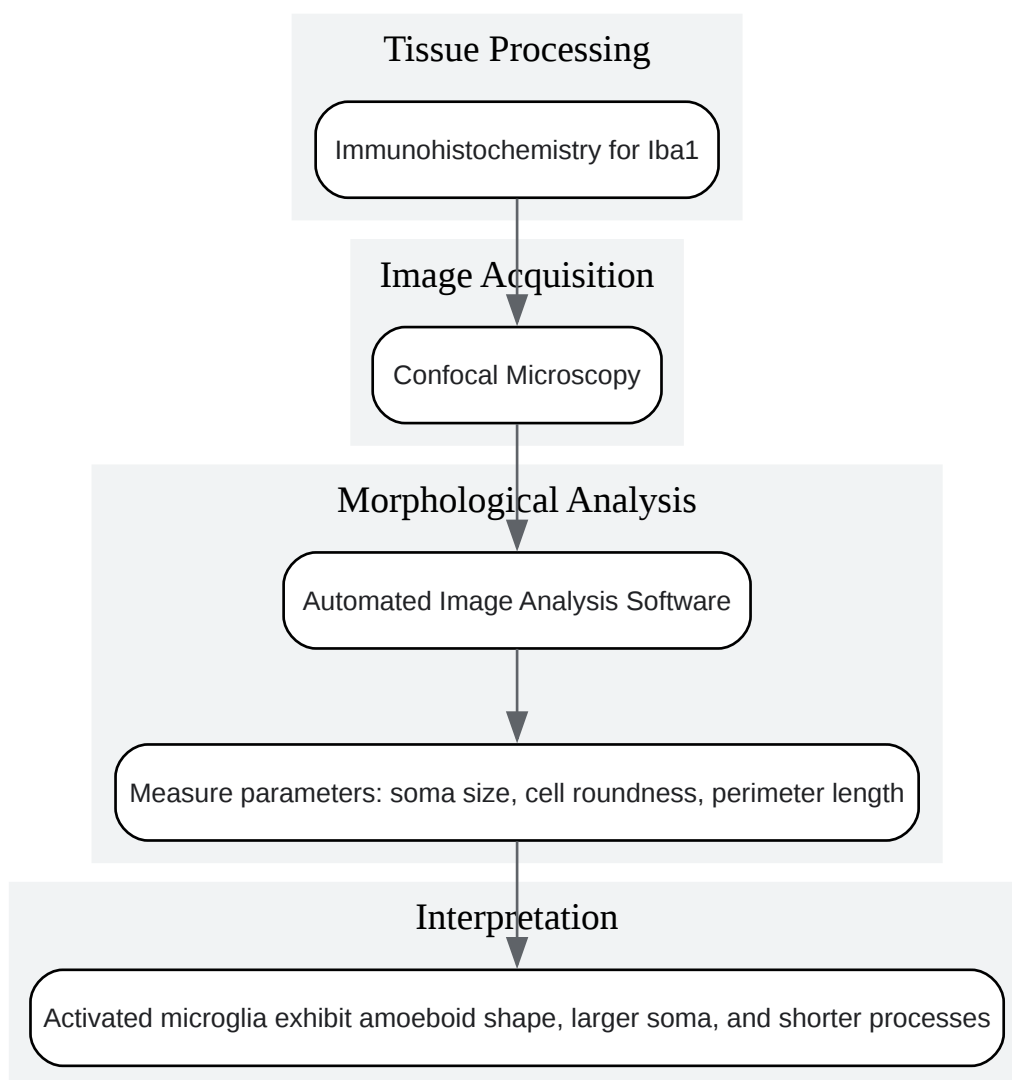
A Comparative Guide for Researchers and Drug Development Professionals

URMC-099, a brain-penetrant, broad-spectrum mixed-lineage kinase (MLK) inhibitor, has demonstrated significant therapeutic potential across a range of preclinical disease models. Developed at the University of Rochester Medical Center, this small molecule has shown consistent anti-inflammatory and neuroprotective effects, making it a compelling candidate for further investigation in neurodegenerative and neuroinflammatory disorders. This guide provides a comparative overview of **URMC-099**'s efficacy, supported by experimental data, and details the key protocols used in its validation.

Mechanism of Action: Targeting Key Inflammatory Pathways

URMC-099 primarily exerts its effects by inhibiting mixed-lineage kinase 3 (MLK3) and other kinases, such as leucine-rich repeat kinase 2 (LRRK2).^{[1][2]} This inhibition modulates downstream signaling cascades, most notably the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways.^{[3][4]} These pathways are crucial regulators of inflammatory responses and apoptosis. By dampening these signaling cascades, **URMC-099** effectively reduces the production of pro-inflammatory cytokines and protects neurons from damage.^{[3][5]}





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- To cite this document: BenchChem. [URM-099: A Cross-Validated Neuroprotective Agent in Diverse Disease Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b612249#cross-validation-of-urm-099-effects-in-different-disease-models]

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